2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine
Description
2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13/h2-3,6-7H,4-5,11H2,1H3 |
InChI Key |
ZOUBZTRMVAFTBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine typically involves the reaction of 1-methyl-1H-pyrrolo[2,3-B]pyridine with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising antitumor properties. A study focused on the synthesis and bioevaluation of related compounds showed that certain derivatives can inhibit c-Met, a receptor tyrosine kinase implicated in cancer progression. The structure-activity relationship (SAR) indicated that modifications to the pyrrolo[2,3-b]pyridine moiety enhance antitumor efficacy against various cancer cell lines, including A549 lung cancer cells. The findings suggest that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase, making them candidates for further development as anticancer agents .
Kinase Inhibition
The compound has shown potential as a kinase inhibitor. Several studies have explored its ability to inhibit mTOR and PI3K pathways, which are crucial in cell growth and proliferation. For instance, specific derivatives have been identified as effective inhibitors of these pathways, demonstrating significant activity in preclinical models of human tumors such as glioblastoma and prostate cancer .
Neuropharmacological Effects
Emerging research indicates that compounds related to 2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-YL)ethanamine may possess neuroprotective properties. Studies have suggested that these compounds can modulate neurotransmitter systems and exhibit effects on neuroinflammation, making them potential candidates for treating neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell proliferation inhibition, apoptosis induction, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features.
1-Methyl-1H-pyrrolo[2,3-B]pyridine: Another derivative with a methyl group at the nitrogen atom.
2-(1H-Pyrrolo[2,3-B]pyridin-3-YL)ethanamine: Lacks the methyl group but shares the core structure.
Uniqueness
2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and ethanamine moiety can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Biological Activity
2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine, also known as a pyrrolo[2,3-b]pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that may confer various pharmacological properties, including anticancer and neuroprotective effects.
- IUPAC Name : 2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- Molecular Formula : C10H13N3
- Molecular Weight : 175.24 g/mol
- CAS Number : 1092309-84-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, a study indicated that these compounds can induce apoptosis in A549 lung cancer cells and effectively arrest cell cycle progression at the G2/M phase. The structure-activity relationship (SAR) analyses suggested that modifications to the core structure could enhance efficacy against various cancer cell lines .
Table 1: Summary of Anticancer Studies on Pyrrolo[2,3-b]pyridine Derivatives
| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| A549 | Induces apoptosis | 10 | |
| FaDu | Cell cycle arrest | 15 | |
| Various | Inhibition of DHODH | <0.03 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Certain derivatives have shown promise in inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives. Some studies have reported that these compounds exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
-
Study on Apoptosis Induction :
A study evaluated the ability of various pyrrolo[2,3-b]pyridine derivatives to induce apoptosis in cancer cells. The results demonstrated that specific modifications enhanced their pro-apoptotic effects, making them candidates for further development as anticancer agents . -
Neuroprotection Against Oxidative Stress :
Another investigation focused on the neuroprotective effects of these compounds against oxidative stress-induced damage in neuronal cells. The findings suggested that certain derivatives could mitigate oxidative damage and promote cell survival .
Q & A
Q. Basic Research Focus
NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 3.30–3.40 ppm (CH₂ of ethylamine), δ 3.94 ppm (N-methyl group), and aromatic protons between δ 7.2–8.4 ppm .
- ¹³C NMR : Key peaks include δ 148.8 (pyridine C), δ 55.3 (ethylamine CH₂), and δ 22.7 (methyl group) .
HRMS : Confirm molecular ion [M+H]⁺ (e.g., observed m/z 245.17 for C₁₄H₂₀N₄) to verify purity .
Note : Solvent choice (DMSO-d₆ vs. CDCl₃) may cause chemical shift variability; cross-check with literature .
How can researchers optimize synthetic yields in multi-step protocols?
Advanced Research Focus
Yield optimization involves:
Temperature control : Maintain strict low-temperature conditions during methylation to minimize side reactions .
Catalyst screening : Test Pd(PPh₃)₄ or other palladium catalysts for coupling steps to enhance efficiency .
Microwave parameters : Adjust irradiation time (e.g., 2–3 h) and power (25–50 W) to balance reaction speed and decomposition risks .
Data-Driven Example : A 70% yield was achieved for thiazole derivatives by extending reaction times and using anhydrous conditions .
How to address discrepancies in reported NMR data for this compound?
Advanced Research Focus
Discrepancies (e.g., δ 7.2–8.4 ppm aromatic shifts vs. δ 8.19–8.43 ppm in other studies) can arise from:
Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton exchange rates and shielding .
Concentration : High concentrations may cause aggregation, shifting peaks.
Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .
What role does this compound play in stabilizing G-quadruplex DNA structures?
Advanced Research Focus
The ethylamine moiety enhances binding affinity to c-MYC G-quadruplex DNA by:
Hydrogen bonding : The amine group interacts with phosphate backbones.
π-π stacking : The pyrrolopyridine core aligns with guanine quartets.
Experimental Design :
- FRET melting assays : Measure ΔTₘ (e.g., 10–15°C increase indicates stabilization) .
- Competitive dialysis : Compare binding to duplex vs. quadruplex DNA to assess selectivity .
How to evaluate its antimicrobial activity in biofilms?
Q. Advanced Research Focus
MIC assays : Determine minimum inhibitory concentrations against Staphylococcus aureus (e.g., 1j derivative showed MIC = 2 µg/mL) .
Biofilm inhibition : Use crystal violet staining to quantify biomass reduction in 96-well plates.
Confocal microscopy : Visualize biofilm disruption using LIVE/DEAD staining .
What challenges arise in regioselective functionalization of the pyrrolopyridine core?
Q. Advanced Research Focus
Competitive sites : Nitration at C5 vs. C7 positions requires careful control of nitric acid concentration and temperature .
Directing groups : Install temporary protecting groups (e.g., Boc on the ethylamine) to steer reactivity .
Catalyst tuning : Use Pd-catalyzed cross-coupling with sterically hindered ligands to favor desired regiochemistry .
How to design analogs for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
Core modifications : Introduce substituents (e.g., Cl, F) at C5 or C7 to alter electronic properties .
Side-chain variation : Replace the ethylamine with bulkier groups (e.g., pyrrolidinyl) to probe steric effects .
Biological testing : Compare IC₅₀ values in kinase assays (e.g., CDK2 inhibition) to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
